

Spectroscopic and Spectrometric Characterization of Lariciresinol Acetate: A Technical Guide

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Compound of Interest

Compound Name: *Lariciresinol Acetate*

Cat. No.: *B15594601*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **Lariciresinol acetate**, a naturally occurring lignan with potential applications in pharmaceutical research. Due to the limited public availability of the full-text primary literature detailing its synthesis and characterization, this document presents expected data based on the known structure of **Lariciresinol acetate** and spectroscopic data from its parent compound, Lariciresinol, and related acetylated lignans. Detailed experimental protocols for obtaining such data are also provided.

Core Spectroscopic and Spectrometric Data

Lariciresinol acetate is a derivative of Lariciresinol, with the molecular formula $C_{22}H_{26}O_7$ and a molecular weight of 402.44 g/mol. The acetylation typically occurs at one of the hydroxyl groups of the Lariciresinol backbone. The precise spectroscopic data is crucial for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules like **Lariciresinol acetate**. Both 1H (proton) and ^{13}C (carbon-13) NMR provide detailed information about the chemical environment of each atom.

Table 1: Expected ^1H NMR Chemical Shifts for **Lariciresinol Acetate**

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm). Data is predicted based on known shifts for Lariciresinol and the effect of acetylation.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic Protons	6.50 - 7.00	m	-
H-2	~4.70	d	~7.0
H-7' α	~4.20	dd	~11.0, 4.0
H-7' β	~3.90	dd	~11.0, 6.0
Methoxy Protons (-OCH ₃)	3.80 - 3.90	s	-
H-8	~2.90	m	-
H-7 α	~2.60	dd	~14.0, 5.0
H-7 β	~2.50	dd	~14.0, 9.0
H-8'	~2.40	m	-
Acetyl Protons (-COCH ₃)	~2.10	s	-

Table 2: Expected ^{13}C NMR Chemical Shifts for **Lariciresinol Acetate**

Solvent: CDCl_3 , Reference: CDCl_3 (δ 77.16 ppm). Data is predicted based on known shifts for Lariciresinol and the effect of acetylation.

Carbon Assignment	Expected Chemical Shift (δ , ppm)
Acetyl Carbonyl (-COCH ₃)	~171.0
Aromatic Carbons	145.0 - 148.0
Aromatic Carbons	132.0 - 134.0
Aromatic Carbons	110.0 - 122.0
C-2	~83.0
C-3	~72.0
C-9'	~65.0
Methoxy Carbons (-OCH ₃)	~56.0
C-8	~54.0
C-4	~42.0
C-7	~34.0
Acetyl Methyl (-COCH ₃)	~21.0

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. For **Lariciresinol acetate**, Electrospray Ionization (ESI) is a commonly used soft ionization technique.

Table 3: Expected Mass Spectrometry Data for **Lariciresinol Acetate**

Ionization Mode: Electrospray Ionization (ESI), Positive and Negative Modes.

Ion	Expected m/z	Notes
$[\text{M}+\text{H}]^+$	403.1699	Molecular ion in positive mode (Calculated for $\text{C}_{22}\text{H}_{27}\text{O}_7^+$)
$[\text{M}+\text{Na}]^+$	425.1518	Sodium adduct in positive mode (Calculated for $\text{C}_{22}\text{H}_{26}\text{O}_7\text{Na}^+$)
$[\text{M}-\text{H}]^-$	401.1555	Molecular ion in negative mode (Calculated for $\text{C}_{22}\text{H}_{25}\text{O}_7^-$)
Fragmentation Ions	Various	Fragmentation would likely involve the loss of the acetyl group (CH_3CO), water (H_2O), and methoxy groups (CH_3O), as well as cleavage of the tetrahydrofuran ring.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic and spectrometric data for **Lariciresinol acetate**. These are generalized protocols based on standard practices for the analysis of lignans.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of purified **Lariciresinol acetate**.
 - Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
 - Transfer the solution to a 5 mm NMR tube.

- ^1H NMR Spectroscopy:
 - Instrument: 400 MHz or higher NMR spectrometer.
 - Experiment: Standard proton NMR experiment.
 - Parameters:
 - Pulse sequence: zg30
 - Number of scans: 16-64 (depending on sample concentration)
 - Acquisition time: ~3-4 seconds
 - Relaxation delay: 1-2 seconds
 - Spectral width: -2 to 12 ppm
- ^{13}C NMR Spectroscopy:
 - Instrument: 100 MHz or higher NMR spectrometer.
 - Experiment: Proton-decoupled ^{13}C NMR experiment.
 - Parameters:
 - Pulse sequence: zgpg30
 - Number of scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - Acquisition time: ~1-2 seconds
 - Relaxation delay: 2 seconds
 - Spectral width: -10 to 220 ppm

Mass Spectrometry (MS)

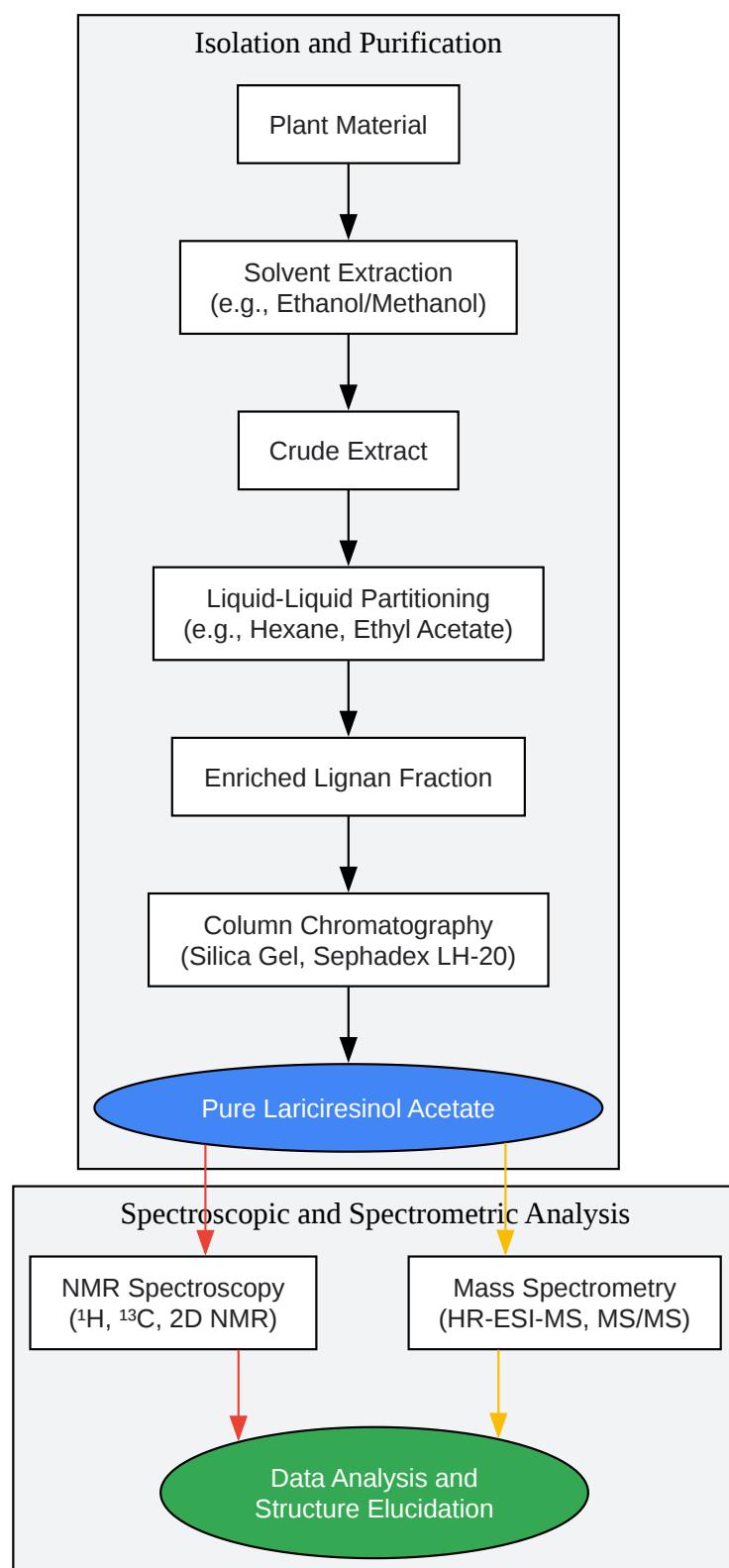
- Sample Preparation:

- Prepare a dilute solution of purified **Lariciresinol acetate** (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- The solvent should be compatible with the electrospray ionization source.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC) System:
 - Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient from a low to high percentage of mobile phase B to ensure good separation.
 - Flow Rate: 0.2 - 0.4 mL/min.
 - Injection Volume: 1-5 µL.
 - Mass Spectrometry (MS) System:
 - Ion Source: Electrospray Ionization (ESI).
 - Ionization Mode: Positive and/or negative.
 - Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data.
 - Scan Range: m/z 100 - 1000.
 - Capillary Voltage: 3-4 kV.
 - Source Temperature: 100-150 °C.
 - For MS/MS: Collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

Visualizations

Workflow for Isolation and Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation of **Lariciresinol acetate** from a plant source and its subsequent spectroscopic and spectrometric analysis.

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Caption: Workflow for the isolation and analysis of **Lariciresinol acetate**.

This guide provides a foundational understanding of the spectroscopic and spectrometric properties of **Lariciresinol acetate**. For definitive and precise data, access to the primary literature or experimental replication is recommended. The provided protocols offer a robust starting point for researchers aiming to characterize this and similar lignan compounds.

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